4,4'-Oxybis((méthoxymethyl)benzène)

Vue d'ensemble

Description

Bis(alpha-methoxy-p-tolyl) ether is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bis(alpha-methoxy-p-tolyl) ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(alpha-methoxy-p-tolyl) ether including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalysis in Polymerization Processes

Bis(alpha-methoxy-p-tolyl) ether derivatives have been utilized in the synthesis of bis(imino)pyridine iron complexes, which are effective catalysts in the polymerization of ethylene. These complexes exhibit significant catalytic activity, making them suitable for industrial applications. However, the methoxy derivative has shown selective inactivity under certain conditions, indicating that its effectiveness can vary based on the chemical environment and specific polymerization requirements (Smit et al., 2004) .

Organic Synthesis and Green Chemistry

In organic synthesis, bis(alpha-methoxy-p-tolyl) ether has been explored for its potential in environmentally friendly reactions. For instance, related compounds have been successfully employed in the oxidation of aromatic alcohols to carboxylic acids and ketones using atmospheric dioxygen. This method is characterized by high conversion rates and excellent functional group tolerance, highlighting the utility of ether derivatives in promoting sustainable chemical processes (Liu et al., 2018) .

Proton Exchange Membranes in Fuel Cells

Research has indicated that fluorene-based poly(arylene ether sulfone) copolymers, which include methoxy-substituted bisphenol monomers, exhibit high proton conductivity and low methanol permeability. These properties make them promising candidates for use in proton exchange membranes (PEMs) within fuel cells. The incorporation of methoxy groups has been shown to enhance the performance of these materials significantly (Wang et al., 2011) .

Material Science and Engineering

In material science, bis(alpha-methoxy-p-tolyl) ether derivatives have been utilized to enhance the properties of waterborne polyurethanes. The synthesis of bis(methoxyl hydroxyl)-functionalized polysiloxanes has demonstrated improved material characteristics, reflecting the broad applicability of ether derivatives in advanced material synthesis (Zhu et al., 2005) .

Electrochemical Applications

The compound has also found applications in electrochemistry. For example, branched ester-type lithium imides have been characterized as salts in methoxy ether-substituted poly(organophosphazenes)-based solid polymer electrolytes. These materials exhibit promising ionic conductivity and thermal stability, suggesting their potential use in high-performance batteries and other electrochemical devices (Liu et al., 2005) .

Summary Table of Applications

| Application Area | Description | References |

|---|---|---|

| Catalysis | Used in iron complexes for ethylene polymerization; selective inactivity noted | Smit et al., 2004 |

| Organic Synthesis | Oxidation of aromatic alcohols using dioxygen; high conversion rates | Liu et al., 2018 |

| Fuel Cells | Methoxy-substituted copolymers with high proton conductivity; suitable for PEM applications | Wang et al., 2011 |

| Material Science | Enhancements in waterborne polyurethanes; improved material properties | Zhu et al., 2005 |

| Electrochemistry | Characterization of solid polymer electrolytes with good ionic conductivity | Liu et al., 2005 |

Activité Biologique

Bis(alpha-methoxy-p-tolyl) ether, a compound characterized by its methoxy and tolyl substituents, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

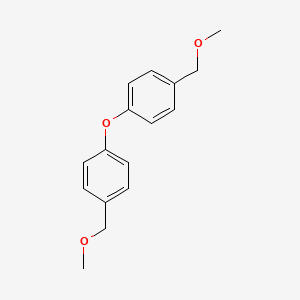

Chemical Structure and Properties

Bis(alpha-methoxy-p-tolyl) ether can be described structurally as follows:

- Chemical Formula : CHO

- Molecular Weight : 258.31 g/mol

The presence of methoxy groups enhances the compound's reactivity and potential biological activity by influencing electron distribution within the aromatic rings.

Anticancer Properties

Recent studies indicate that bis(alpha-methoxy-p-tolyl) ether exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism appears to involve:

- Inhibition of Tubulin Polymerization : Similar to other compounds with methoxy groups, bis(alpha-methoxy-p-tolyl) ether disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound results in an accumulation of cells in the G2/M phase, indicating an interruption in normal cell cycle progression.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 1.1 | Tubulin polymerization inhibition |

| MDA-MB-231 (Breast) | 23-33 | G2/M phase arrest, apoptosis induction |

| RPMI7951 (Melanoma) | 3.3 | Disruption of microtubule dynamics |

Mechanistic Studies

Research has demonstrated that bis(alpha-methoxy-p-tolyl) ether interacts with the colchicine-binding site on tubulin. This interaction is crucial for its ability to inhibit tubulin polymerization, a common target for anticancer agents.

Case Studies

- Study on Melanoma Cells : In a recent study, bis(alpha-methoxy-p-tolyl) ether was tested against A375 melanoma cells, showing an IC50 value of 1.1 µM. The compound caused significant apoptosis as evidenced by increased caspase-3 activity at concentrations as low as 2 µM .

- Breast Cancer Models : Another investigation focused on MDA-MB-231 breast cancer cells revealed IC50 values ranging from 23 to 33 nM, comparable to established anticancer drugs. The study highlighted the compound's ability to induce G2/M phase arrest and its potential as a lead compound for further development in breast cancer therapy .

Toxicological Profile

While bis(alpha-methoxy-p-tolyl) ether shows promising anticancer properties, it is crucial to assess its toxicity profile. Preliminary evaluations suggest moderate cytotoxicity towards normal cell lines compared to cancerous ones, indicating a degree of selectivity that could be beneficial for therapeutic applications.

Table 2: Toxicity Profile Comparison

| Cell Line | IC50 (µM) | Selectivity Index (Cancer/Normal) |

|---|---|---|

| NRK-52E (Normal Kidney) | 1.58 | 0.69 |

| A549 (Lung Cancer) | 0.29 | 0.18 |

Propriétés

IUPAC Name |

1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWBYLGWPWDACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179779 | |

| Record name | Bis(alpha-methoxy-p-tolyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2509-26-4 | |

| Record name | 1,1′-Oxybis[4-(methoxymethyl)benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2509-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(alpha-methoxy-p-tolyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002509264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(alpha-methoxy-p-tolyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(α-methoxy-p-tolyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(ALPHA-METHOXY-P-TOLYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCF4ZXZ9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.